
Benzamide, N-2-propenyl-N-2-propynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-2-propenyl-N-2-propynyl-: is an organic compound with the molecular formula C13H13NO It is a derivative of benzamide, where the amide nitrogen is substituted with both propenyl and propynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-2-propenyl-N-2-propynyl- typically involves the reaction of benzamide with propenyl and propynyl halides in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for Benzamide, N-2-propenyl-N-2-propynyl- are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: To ensure efficient mixing and reaction.
Purification: Techniques such as distillation, crystallization, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-2-propenyl-N-2-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The propenyl and propynyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, N-2-propenyl-N-2-propynyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-2-propenyl-N-2-propynyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can:
Inhibit enzyme activity: By binding to the active site or allosteric site of the enzyme.
Modulate receptor function: By acting as an agonist or antagonist at receptor sites.
Pathways involved: The specific pathways depend on the biological target but may include signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
- Benzamide, N-2-propynyl-
- Benzamide, N-2-propenyl-
- N-(4-methoxyphenyl)-N-(2-propynyl)benzamide
Comparison:
- Benzamide, N-2-propenyl-N-2-propynyl- is unique due to the presence of both propenyl and propynyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
- Benzamide, N-2-propynyl- and Benzamide, N-2-propenyl- have only one substituent group, limiting their versatility in chemical reactions and applications.
- N-(4-methoxyphenyl)-N-(2-propynyl)benzamide has a methoxy group, which can influence its electronic properties and reactivity.
This comprehensive overview highlights the significance of Benzamide, N-2-propenyl-N-2-propynyl- in various scientific and industrial contexts
Properties
CAS No. |
119548-48-0 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-prop-2-enyl-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C13H13NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h1,4-9H,2,10-11H2 |
InChI Key |
WNQMTOLCVOWVJE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC#C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


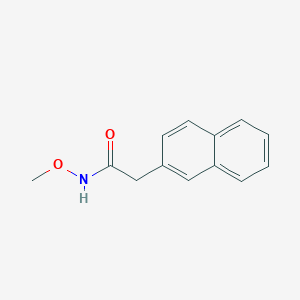
![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)
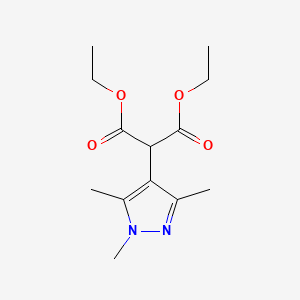
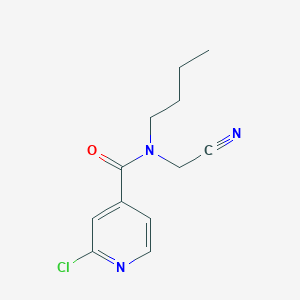
![1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole](/img/structure/B14303221.png)
![[(Cyclobutylamino)-phosphonomethyl]phosphonic acid](/img/structure/B14303230.png)
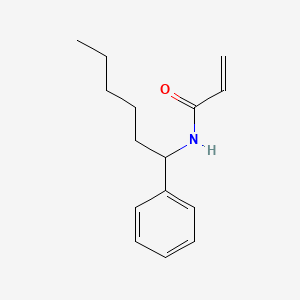
![N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14303240.png)

arsane](/img/structure/B14303262.png)
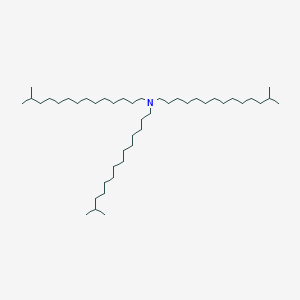
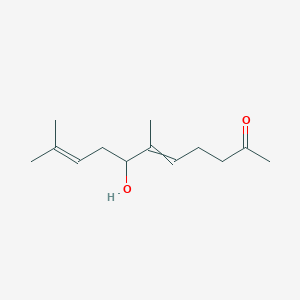
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)
![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14303284.png)
